N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride
Overview
Description
N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally similar to other synthetic cathinones , which are known to interact with central nervous system targets .
Mode of Action
Synthetic cathinones, which share structural similarities, are known to act as central nervous system stimulants . They interact with their targets, causing a cascade of biochemical reactions that result in their psychoactive effects .
Biochemical Pathways
Synthetic cathinones are known to affect various neurotransmitter systems, including dopamine, serotonin, and norepinephrine . These neurotransmitters play crucial roles in mood regulation, arousal, and reward mechanisms .
Pharmacokinetics
Synthetic cathinones are generally known to have good bioavailability due to their lipophilic nature .
Result of Action
Synthetic cathinones are known to induce psychoactive effects, including euphoria, increased sociability, and heightened sensory perception .
Biochemical Analysis
Biochemical Properties
N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of certain enzymes, such as monoamine oxidase and catechol-O-methyltransferase . These interactions lead to alterations in the levels of neurotransmitters, affecting various biochemical pathways. Additionally, this compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In neuronal cells, this compound has been shown to enhance the release of neurotransmitters, leading to increased neuronal activity . In other cell types, such as immune cells, this compound can modulate the expression of genes involved in inflammatory responses, thereby influencing cellular metabolism and function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a tool for studying various cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . Additionally, this compound can inhibit the activity of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase and catechol-O-methyltransferase . These interactions result in changes in neurotransmitter levels, which in turn affect various physiological processes. The compound’s ability to modulate enzyme activity and receptor signaling underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of this compound on cellular function can be influenced by factors such as concentration and exposure duration. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages . At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors in rodents. At higher doses, this compound can induce adverse effects, such as hyperactivity and neurotoxicity. These findings underscore the importance of carefully titrating the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in neurotransmitter metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion in the urine. The metabolic pathways of this compound highlight its potential impact on metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is known to localize to specific compartments within the cell, such as the endoplasmic reticulum and mitochondria . The targeting of this compound to these organelles is facilitated by post-translational modifications and targeting signals that direct the compound to its site of action. The subcellular localization of this compound underscores its potential to modulate cellular processes at the organelle level.
Properties
IUPAC Name |
N-(4-methylphenyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-5-7-11(8-6-10)15-13(16)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFWYYJXDSZTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236263-50-5 | |
Record name | 2-Piperidinecarboxamide, N-(4-methylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236263-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.